3-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxyphenol
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Overview
Description
3-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxyphenol is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with an appropriate alkyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a deoxygenated hydrocarbon.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
3-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate: Used as a linker in antibody-drug conjugates.
Uniqueness
3-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-(1-hydroxy-2-methylpropan-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C11H16O3/c1-11(2,7-12)9-6-8(13)4-5-10(9)14-3/h4-6,12-13H,7H2,1-3H3 |
InChI Key |
RGQZEBVKVRWIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=C(C=CC(=C1)O)OC |
Origin of Product |
United States |
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